molecular formula C8H9NO4 B2800736 1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1510309-88-2

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B2800736
CAS No.: 1510309-88-2
M. Wt: 183.163
InChI Key: BCFBXCCXBSELPK-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves the reaction of 2-hydroxyethylamine with pyridine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in a commercially viable form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

1-(2-Hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique in its structure and reactivity compared to similar compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-hydroxyethyl)pyrrolidine. These compounds share the hydroxyethyl group but differ in their core structures, leading to different chemical properties and applications.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)piperazine

  • 1-(2-Hydroxyethyl)pyrrolidine

Properties

IUPAC Name

1-(2-hydroxyethyl)-2-oxopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-4-3-9-2-1-6(8(12)13)5-7(9)11/h1-2,5,10H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFBXCCXBSELPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C=C1C(=O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1510309-88-2
Record name 1-(2-hydroxyethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
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